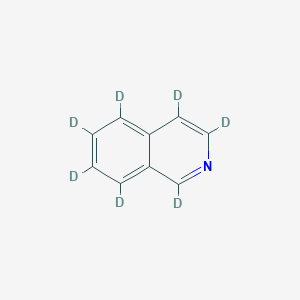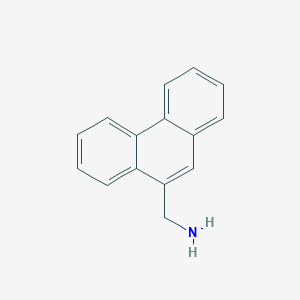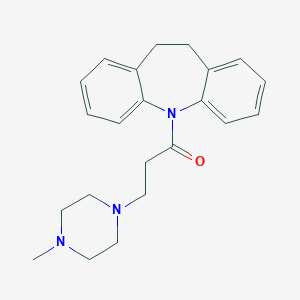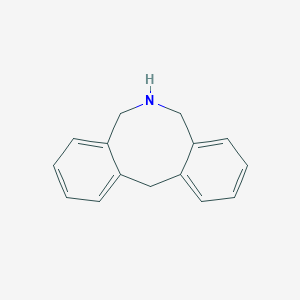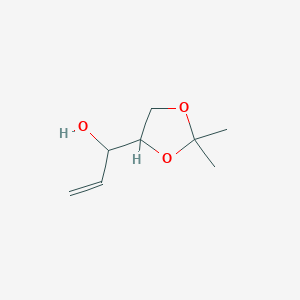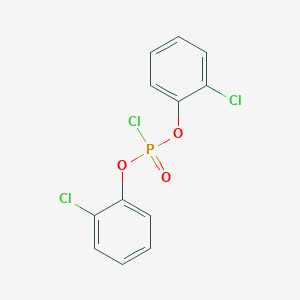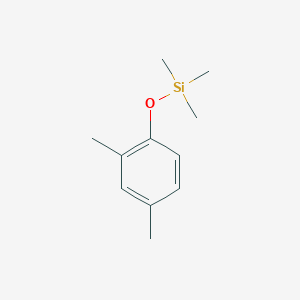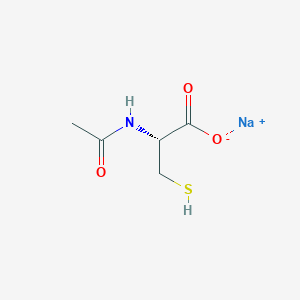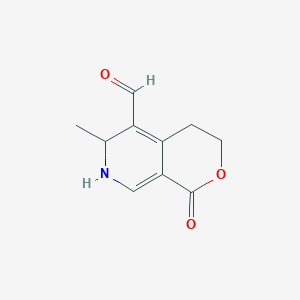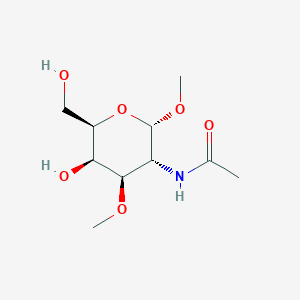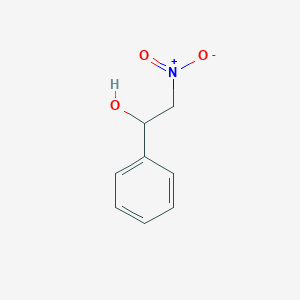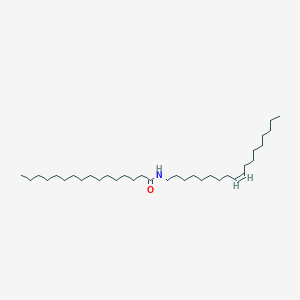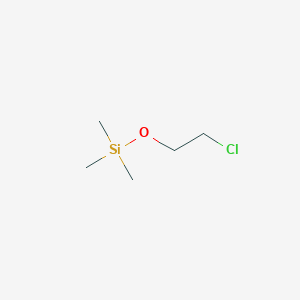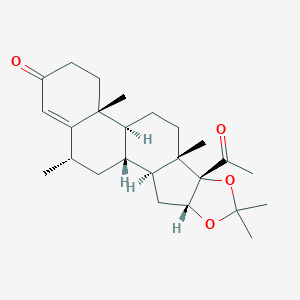
16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone is a corticosteroid hormone.
Applications De Recherche Scientifique
Protein Binding and Progestogenic Activity : A study by Smirnov et al. (2001) explored the binding of 6alpha-methyl-16alpha,17alpha-cyclohexanoprogesterone to rat serum proteins, revealing specific binding characterized by a dissociation constant (Kd) of 0.36 +/- 0.10 microM. This interaction suggested that the serum protein could prolong the retention of this compound in the bloodstream, potentially enhancing its progestagenic activity Smirnov et al., 2001.
Breast Tumor Imaging and Radiotherapy : Dong Zhou et al. (2008) evaluated a bromine-76-labeled progestin 16alpha,17alpha-dioxolane for breast tumor imaging and radiotherapy. Their research involved synthesizing the compound and studying its biodistribution and metabolic stability in rats. This study underscores the potential of modified progestins in diagnostic imaging and targeted radiotherapy for PR-positive breast tumors Dong Zhou et al., 2008.
Biological Significance of Metabolites : The work by Hampl and Stárka (2000) on 16alpha-hydroxydehydroepiandrosterone, a metabolite related to 16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone, discusses its role as a precursor to fetal estrogens and its association with the risk of cancer and autoimmune diseases. This study provides insight into the biological implications of specific steroid metabolites Hampl and Stárka, 2000.
Antiprogestagen Activity : Research by Kareva et al. (2001) on 5H-progesterone metabolites and analogs, including 16alpha,17alpha-cyclohexane-5H-pregnan-3,20-diones, revealed their antiprogestin activity, tested on rats. Such studies contribute to understanding the therapeutic potential and mechanisms of steroid hormone analogs Kareva et al., 2001.
Propriétés
Numéro CAS |
19304-29-1 |
|---|---|
Formule moléculaire |
C25H36O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(1R,2S,4R,8S,9S,12S,13R,19S)-8-acetyl-6,6,9,13,19-pentamethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H36O4/c1-14-11-17-18(23(5)9-7-16(27)12-19(14)23)8-10-24(6)20(17)13-21-25(24,15(2)26)29-22(3,4)28-21/h12,14,17-18,20-21H,7-11,13H2,1-6H3/t14-,17+,18-,20-,21+,23+,24-,25+/m0/s1 |
Clé InChI |
YWMWIAVBBQGFEY-MTJPYDJLSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(OC(O4)(C)C)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C |
SMILES |
CC1CC2C(CCC3(C2CC4C3(OC(O4)(C)C)C(=O)C)C)C5(C1=CC(=O)CC5)C |
SMILES canonique |
CC1CC2C(CCC3(C2CC4C3(OC(O4)(C)C)C(=O)C)C)C5(C1=CC(=O)CC5)C |
| 19304-29-1 | |
Synonymes |
16-.alpha., 17-dihydroxy-6-.alpha.-methylpregn-4-ene-3,20-dione, cycli c acetal with acetone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


